CID 78060632
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78060632” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060632 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain crystal forms of compounds often involves controlled crystallization processes, which ensure the desired physicochemical stability and purity .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: CID 78060632 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the yield of the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Wissenschaftliche Forschungsanwendungen
CID 78060632 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound might be utilized in the development of new materials or as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of CID 78060632 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The detailed molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78060632 can be identified through structure-activity relationship studies and database searches. These compounds may share structural features or functional groups with this compound, leading to similar chemical properties and biological activities .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, this compound may exhibit distinct reactivity, stability, or biological activity, making it valuable for particular applications .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C17H23O3Si |
---|---|
Molekulargewicht |
303.4 g/mol |
InChI |
InChI=1S/C17H23O3Si/c1-10-14(4,5)18-17(13-21,19-15(6,7)11-2)20-16(8,9)12-3/h1-3H,13H2,4-9H3 |
InChI-Schlüssel |
ITFHAFSCDIXDIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OC(C[Si])(OC(C)(C)C#C)OC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.